2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide often involves multiple steps, starting from basic aromatic or heteroaromatic compounds. These processes may include nitration, cyclization, and substitution reactions to introduce various functional groups into the molecule (Pavlova et al., 2022).
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic methods and crystallography to elucidate the arrangement of atoms within the compound. For compounds within this family, studies have detailed their molecular frameworks through X-ray diffraction, showcasing how substituents influence overall molecular geometry and stability (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical properties of such compounds are significantly influenced by their functional groups, which dictate their reactivity towards various reagents. The presence of nitro and thiadiazole groups, for instance, can afford reactions under both acidic and basic conditions, leading to the formation of diverse derivatives with potential biological activities (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. Studies involving similar compounds have shown how molecular modifications can significantly alter these properties, influencing their potential application in material science and pharmaceutical formulations (Naresh et al., 2014).
Chemical Properties Analysis
Chemical properties encompass reactivity patterns, stability under various conditions, and interactions with biological molecules. The introduction of specific functional groups, such as nitro or thiadiazole, imparts significant chemical reactivity, allowing for further chemical transformations and the exploration of biological activity (Raslan & Omran, 2016).
Scientific Research Applications
Research Applications of Similar Compounds
Chemical Synthesis and Material Science Compounds with intricate structures like 2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide often serve as key intermediates in the synthesis of complex molecules. These molecules may have applications in creating new materials with unique properties, such as enhanced durability or specific optical characteristics. For example, benzamide derivatives have been studied for their histone deacetylase inhibitory activity, indicating potential applications in cancer research and treatment (Gojo et al., 2007)[https://consensus.app/papers/phase-pharmacologic-study-ms275-histone-deacetylase-gojo/e858a2622eca5142b701291e29b96ab4/?utm_source=chatgpt].
Pharmaceutical Research Compounds featuring dinitro and thiadiazol groups could be explored for their pharmaceutical properties. Various benzamide derivatives have been investigated for their antipsychotic effects, with some showing promise in clinical trials (McCreadie et al., 1985)[https://consensus.app/papers/multicentre-study-treatment-schizophrenia-remoxipride-mccreadie/2d0c478dda4258efb58e3837a4a8f05e/?utm_source=chatgpt]. This suggests potential for similar compounds to be developed into new medications.
Environmental Science Research into the environmental fate, bioaccumulation, and toxicity of chemical compounds is crucial for assessing their impact on ecosystems and human health. Studies on similar compounds, such as phthalates and their metabolites, help understand how these chemicals distribute in the environment and their potential effects on living organisms (Silva et al., 2013)[https://consensus.app/papers/exposure-plasticizer-12cyclohexane-acid-diisononyl-silva/67c8dcd99bba5cd2b85dedb2d1df432e/?utm_source=chatgpt].
Safety And Hazards
properties
IUPAC Name |
2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-9-6-10(2)15(11(3)7-9)17-20-21-18(29-17)19-16(24)13-5-4-12(22(25)26)8-14(13)23(27)28/h4-8H,1-3H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKUVBWJANBKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.